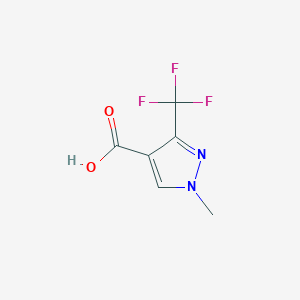

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

説明

特性

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNKJQNEJGXCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379644 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113100-53-1 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113100-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its derivatives have shown promise as fungicides and insecticides. This guide provides a detailed overview of the primary synthetic routes to this important intermediate, complete with experimental protocols and comparative data.

Synthetic Routes

Two principal synthetic routes for this compound have been prominently reported in the literature. The first involves the hydrolysis of a pre-synthesized pyrazole ester, while the second is a multi-step process starting from acyclic precursors.

Route 1: Hydrolysis of Ethyl 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This is a straightforward and commonly employed method for the synthesis of the target carboxylic acid. It involves the saponification of the corresponding ethyl ester using a strong base, followed by acidification.

Caption: Workflow for the hydrolysis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Route 2: Multi-step Synthesis from Sodium Cyanoacetate

A more convergent approach involves the construction of the pyrazole ring from acyclic starting materials. This route consists of condensation, acylation, cyclization, and a final hydrolysis step. This method can offer advantages in terms of starting material availability and potential for diversification.

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound with the chemical formula C₆H₅F₃N₂O₂.[1][2] It serves as a crucial intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][3] Notably, it is a key building block for certain succinate dehydrogenase inhibitor (SDHI) fungicides and other biologically active molecules, such as antifungal agents.[1][4] The presence of the trifluoromethyl group often enhances the biological activity and stability of the final products.[3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and safety information, presenting a valuable resource for professionals in chemical research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 194.11 g/mol | [1][2] |

| CAS Number | 113100-53-1 | [1][2] |

| Appearance | White to Off-White Solid | [1][5] |

| Melting Point | 195-196 °C to 203 °C | [1] |

| Boiling Point | 285.6 ± 40.0 °C (Predicted) | [1] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 2.93 ± 0.36 (Predicted) | [1][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][6] |

| InChIKey | FZNKJQNEJGXCJH-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound is a critical process for its application as an intermediate. Several synthetic routes have been established, with a common method involving the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Synthesis via Hydrolysis

A general and widely cited procedure for the synthesis involves the hydrolysis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[1]

Materials:

-

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

Potassium Hydroxide (KOH)

-

Dilute Hydrochloric Acid (HCl)

-

Appropriate solvent (e.g., a mixture of methanol and water)[7]

Procedure:

-

To a reaction vial, add ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and potassium hydroxide in a suitable solvent.[1]

-

Stir the reaction mixture at room temperature overnight to allow for complete hydrolysis of the ester.[1]

-

Upon completion of the reaction (monitored by an appropriate technique such as TLC or LC-MS), acidify the solution to a pH of 1 using dilute hydrochloric acid.[1]

-

The acidification will cause the precipitation of a white solid product, which is the desired this compound.[1]

-

Collect the solid product by filtration.

-

Wash the collected solid with a suitable solvent to remove any remaining impurities.[1]

-

Dry the final product. A yield of 59% has been reported for this method.[1]

Characterization

The structure of the synthesized product is typically confirmed using spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is a key technique for verification.

-

¹H NMR (500 MHz, DMSO-d₆): The expected chemical shifts are approximately δ 12.80 (singlet, 1H, COOH), 8.44 (singlet, 1H, CH on the pyrazole ring), and 3.93 (singlet, 3H, CH₃).[1]

Caption: General workflow for the synthesis of the title compound via hydrolysis.

Applications in Research and Development

This compound is a valuable building block in the synthesis of various active compounds, particularly in the agrochemical and pharmaceutical industries.

-

Fungicide Synthesis: It is a key intermediate for a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). Amides derived from this acid, such as Fluxapyroxad and Benzovindiflupyr, are commercialized as potent fungicides.[4]

-

Antifungal Agents: The compound is used to synthesize 4-carboxamide derivatives that exhibit antifungal properties.[1]

-

Enzyme Inhibitors: It is utilized in the synthesis of diaryl ether inhibitors designed to target the enoyl-acyl carrier protein reductase of Toxoplasma gondii, a protozoan parasite.[1]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound presents several hazards that require appropriate safety precautions.

-

Hazard Classification:

-

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, such as a fume hood. Ensure eyewash stations and safety showers are readily accessible.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles (compliant with EN 166).[8]

-

Hand Protection: Wear protective, chemical-resistant gloves.[8]

-

Skin and Body Protection: Wear long-sleeved clothing.[8]

-

Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[8]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[9][10]

-

Storage: Keep in a dark, cool, and dry place under an inert atmosphere.[1][6] Keep containers tightly closed.[11]

-

References

- 1. This compound | 113100-53-1 [m.chemicalbook.com]

- 2. This compound | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. This compound from China manufacturer - Wanxingda [wxdchem.com]

- 6. This compound CAS#: 113100-53-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

- 11. kishida.co.jp [kishida.co.jp]

CAS number 113100-53-1 properties and uses

An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS 113100-53-1)

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the development of modern agrochemicals and pharmaceuticals.

Chemical and Physical Properties

This compound is a white to off-white solid compound.[1] Its chemical structure consists of a pyrazole ring substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid functional group. This combination of moieties, particularly the trifluoromethyl group, enhances its biological activity and stability, making it a valuable building block in medicinal and agricultural chemistry.[2]

Table 1: Physicochemical Properties of CAS 113100-53-1

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 113100-53-1 | [3] |

| Molecular Formula | C₆H₅F₃N₂O₂ | [3] |

| Molecular Weight | 194.11 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 198-210 °C | [2] |

| pKa (Predicted) | 2.93 ± 0.36 | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound has been reported through various methods. A common laboratory-scale preparation involves the hydrolysis of the corresponding ethyl ester.

General Synthesis Protocol: Hydrolysis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

A general procedure for the synthesis involves the hydrolysis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate using a base such as potassium hydroxide.[5]

Experimental Protocol:

-

To a reaction vial, add ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (5600 mg, 25 mmol) and potassium hydroxide (4740 mg, 30 mmol) in 50 mL of a suitable solvent (e.g., a mixture of water and ethanol).[5]

-

Stir the reaction mixture at room temperature overnight.[5]

-

Upon completion of the reaction (monitored by TLC), acidify the reaction solution to a pH of 1 with dilute hydrochloric acid.[5] This will precipitate a white solid product.[5]

-

Collect the solid by filtration and wash it with an appropriate solvent.[5]

-

Dry the collected solid to yield this compound.[5] The reported yield for this method is 59%.[5]

Characterization: The structure of the product can be confirmed by ¹H NMR spectroscopy.[5]

-

¹H NMR (500 MHz, DMSO-d₆): δ 12.80 (s, 1H, COOH), 8.44 (s, 1H, CH on the pyrazole ring), 3.93 (s, 3H, CH₃).[5]

An improved synthesis technology has also been studied, starting from sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis, reporting higher yields.[6]

Figure 1: General workflow for the synthesis of this compound.

Biological Activity and Uses

This compound is a crucial intermediate in the manufacturing of a range of biologically active molecules.

Agrochemicals

This compound is a key building block for several modern succinate dehydrogenase inhibitor (SDHI) fungicides.[7] These fungicides are highly effective against a broad spectrum of fungal pathogens on various crops. Notable fungicides synthesized from this intermediate include:

-

Penthiopyrad

-

Bixafen

-

Fluxapyroxad (Xemium)

-

Isopyrazam

-

Sedaxane

The compound itself is also a known environmental transformation product and metabolite of the fungicide Penthiopyrad, where it is referred to as PCA (1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid).[8]

The mechanism of action for the SDHI fungicides derived from this intermediate involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This blockage disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

Figure 2: Mechanism of action of SDHI fungicides derived from this compound.

Pharmaceuticals

In the pharmaceutical sector, this pyrazole derivative is utilized in the synthesis of novel therapeutic agents. It is a precursor for:

-

Antifungal agents: Used in the synthesis of 4-carboxamide derivatives with antifungal properties.[5]

-

Antiparasitic agents: Employed in the creation of diaryl ether inhibitors targeting the enoyl-acyl carrier protein reductase of Toxoplasma gondii, the parasite responsible for toxoplasmosis.[5]

-

Anti-inflammatory and analgesic drugs: Investigated for the development of new anti-inflammatory and pain-relieving medications.[2]

-

Anticancer agents: Some pyrazole-carboxamide derivatives have been studied for their potential as anticancer agents.[9]

Safety and Handling

The compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source |

| Signal Word | Warning | [10] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell. | [10] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

Conclusion

This compound (CAS 113100-53-1) is a high-value chemical intermediate with significant applications in both the agrochemical and pharmaceutical industries. Its unique structure, featuring a trifluoromethyl group, imparts desirable properties to the final products, such as enhanced efficacy and stability. The well-established synthesis routes and its versatile reactivity make it a cornerstone for the development of new fungicides, antiparasitic, and anti-inflammatory agents. Proper safety precautions are essential when handling this compound due to its irritant properties.

References

- 1. This compound from China manufacturer - Wanxingda [wxdchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 113100-53-1 [m.chemicalbook.com]

- 5. This compound | 113100-53-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. Dissipation, residue, stereoselectivity and dietary risk assessment of penthiopyrad and metabolite PAM on cucumber and tomato in greenhouse and field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.fr [fishersci.fr]

In-Depth Technical Guide: Structure Elucidation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Its structural features, including the trifluoromethyl group, significantly influence its chemical and biological properties. This guide provides a comprehensive overview of the analytical data and methodologies used to confirm the structure of this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in Table 1. This data is crucial for its identification, handling, and application in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅F₃N₂O₂ | [2][3] |

| Molecular Weight | 194.11 g/mol | [2][3] |

| CAS Number | 113100-53-1 | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 195-196 °C | [3] |

Spectroscopic Data for Structure Elucidation

The elucidation of the molecular structure of this compound is accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides precise information about the hydrogen atom environments in the molecule. The observed chemical shifts and multiplicities are consistent with the assigned structure.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference(s) |

| 12.80 | Singlet | 1H | Carboxylic acid (-COOH) | [3] |

| 8.44 | Singlet | 1H | Pyrazole ring C-H | [3] |

| 3.93 | Singlet | 3H | N-methyl (-CH₃) | [3] |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The characteristic absorption bands confirm the presence of the carboxylic acid and the trifluoromethyl group.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1350-1150 | Strong | C-F stretch (Trifluoromethyl group) |

| ~1550 | Medium | C=N stretch (Pyrazole ring) |

| ~1450 | Medium | C-H bend (Methyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 177 | [M-OH]⁺ |

| 149 | [M-COOH]⁺ |

| 125 | [M-CF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common methods are detailed below.

Method 1: Hydrolysis of Ethyl Ester

This method involves the saponification of the corresponding ethyl ester.[3]

Protocol:

-

To a reaction vial, add ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (5.60 g, 25 mmol) and potassium hydroxide (1.68 g, 30 mmol) in 50 mL of a suitable solvent (e.g., ethanol/water).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction for completion using an appropriate technique (e.g., TLC).

-

Upon completion, acidify the reaction solution to pH 1 with dilute hydrochloric acid.

-

A white solid product will precipitate.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., cold water), and dry to yield the final product.

Method 2: Multi-step Synthesis from Sodium Cyanoacetate

This synthetic route involves condensation, acylation, cyclization, and hydrolysis steps.[1]

Protocol:

-

Condensation: React sodium cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Acylation: Treat the product of the condensation step with trifluoroacetic anhydride.

-

Cyclization: React the acylated intermediate with methylhydrazine to form the pyrazole ring.

-

Hydrolysis: Hydrolyze the resulting ester or nitrile to the carboxylic acid.

Visualized Workflows

The following diagrams illustrate the logical flow of the structure elucidation process and the experimental workflow for the synthesis of the title compound.

Caption: Logical workflow for the structure elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C7H5F5N2O3 | CID 138394796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound from China manufacturer - Wanxingda [wxdchem.com]

The Versatility of Fluorine: A Deep Dive into the Biological Activity of Trifluoromethyl-Substituted Pyrazoles

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the multifaceted biological activities of trifluoromethyl-substituted pyrazoles. This document details their therapeutic potential across a range of applications, supported by quantitative data, in-depth experimental protocols, and mechanistic pathway visualizations.

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical research. This structural modification significantly enhances the lipophilicity, metabolic stability, and binding affinity of the parent pyrazole molecule, leading to a diverse array of potent biological activities. This guide provides a detailed exploration of these activities, including antimicrobial, anticancer, anti-inflammatory, herbicidal, and insecticidal properties, presenting key data and methodologies to inform future research and development.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

Trifluoromethyl-substituted pyrazoles have demonstrated significant promise as a new class of antimicrobial agents, particularly against drug-resistant Gram-positive bacteria.[1][2][3][4][5] These compounds have shown potent activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5]

Investigations into their mechanism of action suggest that these pyrazole derivatives may have a broad impact on bacterial cell function, potentially targeting multiple macromolecular synthesis pathways.[2][3] This multi-target approach is a significant advantage in the fight against antimicrobial resistance, as it may reduce the likelihood of bacteria developing resistance.[2] Furthermore, several of these compounds have been shown to be effective in eradicating biofilms, a crucial factor in persistent and chronic bacterial infections.[2][3][6]

Quantitative Antimicrobial Data:

| Compound Class | Target Organism(s) | Key Findings (MIC/MBEC) | Reference(s) |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives | Gram-positive bacteria (including MRSA) | MIC values as low as 0.25 µg/mL. Potent against MRSA persisters. MBEC values as low as 1 µg/mL against S. aureus biofilms. | [1][7] |

| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Gram-positive bacteria (MRSA, Enterococcus faecalis) | MIC values as low as 0.78 µg/mL. Effective in preventing and eradicating biofilms. | [2][4] |

| 4-Isopropyl aniline derivative of pyrazole | S. aureus, Staphylococcus epidermidis, enterococci, Bacillus subtilis | MIC values in the range of 1 to 2 µg/mL. | [1] |

| Phenyl-substituted pyrazole derivative | Various bacteria | Moderate activity with MIC values as low as 2 µg/mL. | [1] |

Anticancer Activity: Targeting Key Pathways in Oncology

The trifluoromethyl-pyrazole scaffold is a recurring motif in the development of novel anticancer agents.[8][9] These compounds have demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines.[9] Their mechanisms of action are varied and include the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.

One notable mechanism is the inhibition of tubulin polymerization.[10] By disrupting the formation of microtubules, which are essential for cell division, these compounds can effectively halt the proliferation of cancer cells.[10] Another critical target is the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in tumors and plays a role in inflammation and cancer progression.[11][12]

Quantitative Anticancer and Enzyme Inhibition Data:

| Compound Class | Target Cell Line(s)/Enzyme | Key Findings (IC50) | Reference(s) |

| 5-Trifluoromethyl-2,4-dihydropyrazol-3-one nucleosides | Human promyelotic leukemia (HL60) | IC50 value of 16.4 µM. | [13] |

| Combretastatin-(trifluoromethyl)pyrazole hybrids | MCF-7, HeLa, B16F10, EMT6/AR1 | Pronounced cytotoxicity; inhibits tubulin assembly. | [10] |

| Trifluoromethyl-pyrazole-carboxamide derivatives | COX-1 and COX-2 enzymes | Compound 3b (COX-1): IC50 = 0.46 µM; Compound 3g (COX-2): IC50 = 2.65 µM with high selectivity. | [11] |

| 1,3,4-Triarylpyrazole derivatives | NCI-60 cell line panel | Sub-micromolar IC50 values across various cancer types. | [9] |

| S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole | MCF-7 cells | IC50 value of 15.54 µM. | [14] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Trifluoromethyl-substituted pyrazoles have emerged as potent anti-inflammatory agents, primarily through their ability to selectively inhibit the COX-2 enzyme.[11][12] The selective inhibition of COX-2 over COX-1 is a critical advantage, as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Molecular docking studies have provided insights into the binding of these compounds to the active site of the COX-2 enzyme, paving the way for the rational design of more potent and selective inhibitors.[12]

Agrochemical Applications: Herbicidal and Insecticidal Properties

Beyond their therapeutic potential, trifluoromethyl-substituted pyrazoles have found significant applications in agriculture as herbicides and insecticides. The inclusion of the trifluoromethyl group enhances the efficacy and stability of these compounds in environmental settings.[15][16]

As herbicides, these pyrazoles can act as bleaching agents, inhibiting chlorophyll and carotenoid biosynthesis in weeds.[15] Specific derivatives have shown excellent pre- and post-emergence herbicidal effects against a variety of monocotyledonous and dicotyledonous weeds.[16][17]

In the realm of insect control, trifluoromethyl-pyrazole derivatives have demonstrated potent insecticidal and acaricidal activities.[18][19] Some compounds exhibit excellent activity against pests like Tetranychus cinnabarinus (carmine spider mite) and Plutella xylostella (diamondback moth).[18][19]

Quantitative Agrochemical Data:

| Compound Class | Target Pest(s) | Key Findings | Reference(s) |

| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis L. | Excellent post-emergence herbicidal effect at 750 g a.i. ha⁻¹. | [15] |

| N-(2,2,2)-Trifluoroethylpyrazole derivatives | Dicotyledonous and monocotyledonous weeds | Good pre-emergence herbicidal effects at 150 g a.i. ha⁻¹. | [16][17] |

| Pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety | Tetranychus cinnabarinus, Plutella xylostella | 100% inhibition rate against T. cinnabarinus at 10 µg/mL. | [18] |

| 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives | Gibberella zea, Fusarium oxysporum, Cytospora mandshurica, Phytophthora infestans | EC50 values as low as 1.5 µg/mL. | [20] |

Experimental Protocols and Methodologies

A critical component of advancing research is the ability to reproduce and build upon existing work. This section provides an overview of the key experimental protocols frequently cited in the study of trifluoromethyl-substituted pyrazoles.

General Synthesis of Trifluoromethyl-Substituted Pyrazoles:

A common synthetic route involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound containing a trifluoromethyl group.[21] Another prevalent method is the [3+2] cycloaddition of a trifluoromethyl-substituted alkene with a 1,3-dipole.[21]

Example Protocol for Pyrazole Synthesis: The synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives often begins with the reaction of a substituted aniline with a pyrazole carboxylic acid, facilitated by a coupling agent.[11] The reaction mixture is typically stirred at room temperature, followed by extraction and purification using column chromatography.[11]

Antimicrobial Susceptibility Testing:

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2] Serial dilutions of the test compounds are prepared in a 96-well plate, and a standardized bacterial suspension is added. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[2]

In Vitro Cytotoxicity Assay:

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability, and the IC50 value is calculated.[14]

Enzyme Inhibition Assay (COX-1/COX-2):

The inhibitory activity against COX-1 and COX-2 can be evaluated using commercially available inhibitor screening assay kits.[11] The assay measures the peroxidase activity of the enzyme. The test compounds are incubated with the enzyme, and the reaction is initiated by the addition of arachidonic acid. The absorbance is monitored to determine the rate of the reaction, and the IC50 values are calculated.[11]

Mechanistic Pathways and Visualizations

Understanding the molecular mechanisms by which trifluoromethyl-substituted pyrazoles exert their biological effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows.

Caption: Proposed mechanism of antimicrobial action for trifluoromethyl-pyrazoles.

Caption: Inhibition of the COX-2 pathway by trifluoromethyl-pyrazoles.

Caption: General experimental workflow for trifluoromethyl-pyrazole drug discovery.

Conclusion and Future Directions

Trifluoromethyl-substituted pyrazoles represent a highly versatile and privileged scaffold in the development of new therapeutic and agrochemical agents. Their broad spectrum of biological activities, coupled with favorable pharmacokinetic properties conferred by the trifluoromethyl group, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets for their antimicrobial and anticancer effects, which will enable the design of more potent and selective compounds. Furthermore, exploring novel synthetic methodologies to access a wider range of structurally diverse trifluoromethyl-pyrazoles will undoubtedly lead to the discovery of new lead compounds with improved efficacy and safety profiles. This in-depth guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. New triarylpyrazoles as broad-spectrum anticancer agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of 5-trifluoromethyl-2,4- dihydropyrazol-3-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The Genesis of a Pharmacophore: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous blockbuster drugs. The incorporation of a carboxylic acid moiety onto this privileged scaffold further enhances its therapeutic potential by providing a key interaction point with biological targets and a handle for synthetic diversification. This technical guide provides a comprehensive overview of the discovery, history, and seminal synthetic methodologies of pyrazole carboxylic acids, alongside a detailed examination of the signaling pathways they modulate. Quantitative pharmacological data and detailed experimental protocols are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

A Historical Perspective: From Serendipitous Discovery to Rational Design

The journey of pyrazole chemistry began in the late 19th century. While Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883, the first documented synthesis of a pyrazole carboxylic acid can be traced back to Eduard Buchner in 1889 . Buchner's pioneering work involved the reaction of diazomethane with an acetylene dicarboxylic acid ester, a 1,3-dipolar cycloaddition reaction that laid the groundwork for a new class of heterocyclic compounds. This initial discovery, however, remained largely of academic interest for several decades.

The therapeutic potential of pyrazole-containing compounds began to emerge with the discovery of the anti-inflammatory properties of antipyrine, a pyrazolone derivative, in the early 20th century. This sparked greater interest in the pyrazole scaffold, leading to the exploration of various synthetic routes and the investigation of their biological activities. The two most significant early synthetic methods that paved the way for the creation of a vast library of pyrazole derivatives are the Knorr pyrazole synthesis and the Pechmann pyrazole synthesis .

The true paradigm shift in the importance of pyrazole carboxylic acids in medicine, however, arrived with the advent of rational drug design in the late 20th century. The discovery of the two isoforms of cyclooxygenase, COX-1 and COX-2, and the understanding that selective inhibition of COX-2 could provide anti-inflammatory effects with reduced gastrointestinal side effects, led to a focused search for selective inhibitors. This research culminated in the discovery of Celecoxib , a diaryl-substituted pyrazole containing a sulfonamide group, which was approved by the FDA in 1998. The pyrazole core of Celecoxib, with its specific substitution pattern, proved to be crucial for its selective binding to the COX-2 enzyme.

Another significant milestone in the history of pyrazole carboxylic acid derivatives was the discovery of Rimonabant , a selective cannabinoid 1 (CB1) receptor antagonist. Developed by Sanofi-Aventis, Rimonabant was designed to treat obesity and related metabolic disorders by blocking the appetite-stimulating effects of endocannabinoids in the brain.[1] Although later withdrawn from the market due to psychiatric side effects, the discovery of Rimonabant highlighted the versatility of the pyrazole scaffold in targeting G-protein coupled receptors and opened new avenues for drug discovery.

Key Synthetic Methodologies

The synthesis of pyrazole carboxylic acids has evolved significantly since Buchner's initial discovery. The following sections detail the classical and modern methods that are fundamental to the construction of this important pharmacophore.

The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method involves the condensation of a β-ketoester with a hydrazine. It remains one of the most versatile and widely used methods for the synthesis of pyrazoles and pyrazolones.

Experimental Protocol: Synthesis of a Substituted Pyrazole-5-carboxylic Acid Ester via Knorr Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq) in ethanol.

-

Reaction Conditions: Add a catalytic amount of a suitable acid (e.g., acetic acid). Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The Pechmann Pyrazole Synthesis

Discovered by Hans von Pechmann in 1898, this method utilizes the reaction of diazomethane with activated acetylenes to form pyrazoles. While the use of diazomethane has safety concerns, this method is historically significant and has been adapted for the synthesis of pyrazole carboxylic acid derivatives using substituted diazo compounds and acetylenedicarboxylates.

Experimental Protocol: Synthesis of a Pyrazole-3,4-dicarboxylic Acid Ester via Pechmann-type Synthesis

-

Reaction Setup: In a well-ventilated fume hood, dissolve the diethyl acetylenedicarboxylate (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Diazoalkane: Prepare a solution of a diazoalkane (e.g., ethyl diazoacetate, 1.1 eq) in the same solvent. Add the diazoalkane solution dropwise to the solution of the acetylenedicarboxylate at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC. The reaction is a 1,3-dipolar cycloaddition.

-

Work-up and Purification: Upon completion, carefully quench any excess diazoalkane with a few drops of acetic acid. Remove the solvent under reduced pressure. The resulting crude product, a pyrazoline, is then oxidized to the corresponding pyrazole using a suitable oxidizing agent (e.g., bromine in chloroform or potassium permanganate). The final product is purified by column chromatography or recrystallization.

Pharmacological Significance and Key Drug Classes

The versatility of the pyrazole carboxylic acid scaffold has led to its incorporation into a wide range of therapeutic agents. The following sections highlight two major drug classes where this moiety plays a pivotal role.

COX-2 Inhibitors: The "Coxib" Class

The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammatory disorders. Celecoxib, the first-in-class selective COX-2 inhibitor, features a 1,5-diarylpyrazole core. The carboxylic acid functionality is mimicked by the sulfonamide group which is crucial for its selective binding to a side pocket in the COX-2 enzyme that is absent in COX-1.

Quantitative Data: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib and Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | >1000 | 0.018 | >55,555 |

| Valdecoxib | 5.2 | 0.005 | 1040 |

| Etoricoxib | 1.1 | 0.005 | 220 |

Data compiled from various sources and are approximate. Selectivity can vary depending on the assay conditions.

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation and pain. By blocking this pathway, Celecoxib reduces the production of pro-inflammatory prostaglandins such as PGE2.

Cannabinoid Receptor Modulators

The discovery of Rimonabant as a selective CB1 receptor inverse agonist demonstrated the utility of the pyrazole carboxylic acid scaffold in targeting GPCRs. The core structure of Rimonabant is a 1,5-diarylpyrazole-3-carboxamide. The carboxamide group is a critical pharmacophoric element for its interaction with the CB1 receptor.

Quantitative Data: Binding Affinities of Rimonabant and Analogs for the CB1 Receptor

| Compound | CB1 Receptor Ki (nM) |

| Rimonabant (SR141716A) | 1.8 |

| AM251 | 7.49 |

| AM281 | 12.8 |

| O-2050 | 0.14 |

Ki values represent the concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand to the receptor. Data compiled from various sources.

Signaling Pathway: Mechanism of Action of Rimonabant

Rimonabant acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the effects of endogenous cannabinoids (like anandamide and 2-AG) but also reduces the basal activity of the receptor. CB1 receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). By blocking this, Rimonabant can increase neuronal excitability in certain pathways, leading to a reduction in appetite.

Detailed Experimental Protocols for Key Biological Assays

To aid researchers in the evaluation of novel pyrazole carboxylic acid derivatives, the following are detailed protocols for key in vitro assays.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the two isoforms of the cyclooxygenase enzyme.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit

-

Test compounds dissolved in DMSO

-

Microplate reader

Protocol:

-

Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions and dilute to the desired concentration in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Procedure: a. To the wells of a microplate, add the assay buffer, heme cofactor, and the test compound solution. b. Add the COX-1 or COX-2 enzyme solution to the respective wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the arachidonic acid substrate. e. Incubate the plate at 37°C for a specified time (e.g., 2 minutes). f. Stop the reaction by adding a stopping solution (e.g., HCl). g. Add the detection reagent and measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

CB1 Receptor Binding Assay

This assay measures the affinity of a compound for the CB1 receptor by its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

Radiolabeled CB1 receptor ligand (e.g., [³H]CP55940 or [³H]SR141716A)

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl with BSA)

-

Scintillation counter and scintillation fluid

-

Glass fiber filters

Protocol:

-

Compound and Radioligand Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of the radiolabeled ligand in the assay buffer.

-

Assay Procedure: a. In a microcentrifuge tube or a 96-well plate, combine the cell membranes, the radiolabeled ligand, and the test compound solution. b. Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium. c. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. d. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand. e. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of specific binding for each test compound concentration and determine the Ki value using the Cheng-Prusoff equation.

Conclusion

The discovery and development of pyrazole carboxylic acids represent a remarkable journey from fundamental organic synthesis to the creation of life-changing medicines. The inherent versatility of the pyrazole scaffold, combined with the strategic placement of a carboxylic acid or its bioisosteres, has provided medicinal chemists with a powerful tool to design highly selective and potent drugs for a wide range of therapeutic targets. The historical milestones, from the pioneering work of Buchner to the rational design of "coxibs" and CB1 receptor antagonists, underscore the importance of a deep understanding of chemical synthesis and biological mechanisms. The experimental protocols and quantitative data presented in this guide are intended to empower researchers to build upon this rich history and continue to unlock the therapeutic potential of this exceptional pharmacophore. The ongoing exploration of pyrazole carboxylic acid derivatives in areas such as oncology, neurodegenerative diseases, and metabolic disorders promises a future filled with further innovation and therapeutic breakthroughs.

References

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a versatile heterocyclic compound that serves as a crucial structural intermediate in the development of a range of biologically active molecules. Its intrinsic value lies not in its own biological activity, but in its function as a scaffold for creating potent and specific inhibitors for distinct biological targets. Depending on the chemical moiety attached to the carboxylic acid group, the resulting derivatives can function as powerful agrochemical fungicides or as clinically significant anti-inflammatory pharmaceuticals. This guide elucidates the two primary, and divergent, mechanisms of action stemming from this core structure: inhibition of succinate dehydrogenase (Complex II) in fungi and selective inhibition of cyclooxygenase-2 (COX-2) in mammals.

Part 1: Agrochemical Applications - Succinate Dehydrogenase Inhibition (SDHI)

The most prominent application of this compound in the agrochemical industry is as a precursor to the pyrazole-carboxamide class of fungicides. These fungicides are highly effective Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3]

Core Mechanism of Action: Inhibition of Mitochondrial Complex II

The primary mode of action for pyrazole-carboxamide fungicides is the disruption of the fungal mitochondrial electron transport chain (ETC) at Complex II, also known as succinate dehydrogenase (SDH).[4][5] This enzyme is unique as it plays a central role in two fundamental metabolic pathways:

-

The Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.

-

The Electron Transport Chain: SDH transfers electrons from succinate directly to the ubiquinone pool (Q-pool), which then shuttles them to Complex III.

SDHI fungicides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.[1][2] This binding physically obstructs the natural substrate, ubiquinone, from docking and accepting electrons from the reduced FAD cofactor (FADH₂) generated during succinate oxidation. The consequence is a complete halt of the succinate-to-fumarate conversion, which leads to a shutdown of the TCA cycle and, critically, the cessation of electron flow through the ETC. This disruption of cellular respiration deprives the fungal cells of ATP, leading to growth inhibition and eventual cell death.[2]

Data Presentation: Quantitative Efficacy of SDHI Derivatives

The following table summarizes the inhibitory activity of several representative pyrazole-carboxamide fungicides. Efficacy is presented as the EC₅₀ (the concentration required to inhibit fungal growth by 50%) against various phytopathogenic fungi and the IC₅₀ (the concentration required to inhibit SDH enzyme activity by 50%).

| Compound | Fungal Species | EC₅₀ (μg/mL) | SDH IC₅₀ (μM) | Reference(s) |

| Boscalid | Valsa mali | 9.19 | 7.92 | [6][7] |

| Fluxapyroxad | Rhizoctonia solani | 0.131 | 6.15 | [7] |

| Compound 6i | Valsa mali | 1.77 | N/A | [6] |

| Compound 23i | Rhizoctonia solani | 3.79 | N/A | [6] |

| Compound 8e | Rhizoctonia solani | 0.012 | 1.30 | [8] |

| Compound SCU3038 | Rhizoctonia solani | 0.016 | N/A | [9] |

| Compound 7f | Phytophthora infestans | 6.8 | 6.9 (μg/mL) | [10] |

Mandatory Visualization: SDHI Mechanism of Action

Caption: Inhibition of Mitochondrial Complex II (SDH) by Pyrazole Carboxamide Fungicides.

Experimental Protocols

This protocol measures SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.[11][12]

-

Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation. Resuspend the final mitochondrial pellet in an appropriate assay buffer (e.g., mannitol assay medium).

-

Reaction Mixture Preparation: In a 1.5 mL cuvette, prepare the reaction mixture containing:

-

Phosphate buffer (e.g., 20 mM, pH 7.2)

-

Sodium succinate (substrate, e.g., 20 mM)

-

DCPIP (electron acceptor, e.g., 50 µM)

-

Sodium azide (inhibitor of Complex IV to prevent re-oxidation of DCPIP, e.g., 4 mM)

-

The test compound (SDHI) dissolved in DMSO or a suitable solvent, at various concentrations. A control reaction should contain only the solvent.

-

-

Initiating the Reaction: Add the isolated mitochondrial fraction (e.g., 50 µg of protein) to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer set to 600 nm.

-

Data Acquisition: Record the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes). The rate of absorbance decrease is proportional to the SDH activity.

-

Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a Spectrophotometric SDH Activity Inhibition Assay.

Part 2: Pharmaceutical Applications - Cyclooxygenase-2 (COX-2) Inhibition

In pharmaceutical development, the 3-(trifluoromethyl)-1H-pyrazole core is a key component of a different class of drugs: selective Cyclooxygenase-2 (COX-2) inhibitors. The most notable example is Celecoxib, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide.[13]

Core Mechanism of Action: Selective Inhibition of COX-2

Celecoxib and related compounds function as nonsteroidal anti-inflammatory drugs (NSAIDs). Their mechanism revolves around the inhibition of prostaglandin synthesis.[14][15]

-

Arachidonic Acid Pathway: When cells are damaged, the enzyme phospholipase A₂ releases arachidonic acid from the cell membrane.

-

Cyclooxygenase (COX) Enzymes: Arachidonic acid is converted into prostaglandin H₂ (PGH₂) by two isoforms of the cyclooxygenase enzyme:

-

COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[16]

-

COX-2: Is typically absent in most tissues but is rapidly induced at sites of inflammation. It produces the prostaglandins that mediate pain, fever, and inflammation.[16][17]

-

-

Selective Inhibition: Unlike traditional NSAIDs (e.g., ibuprofen, aspirin) which inhibit both COX-1 and COX-2, Celecoxib is approximately 10-20 times more selective for COX-2.[17] Its sulfonamide side chain binds to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1.[14] By selectively blocking COX-2, Celecoxib reduces the synthesis of inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects, while largely sparing the protective functions of COX-1.[13][16]

Data Presentation: Quantitative Selectivity of Celecoxib

The following table presents IC₅₀ values for Celecoxib against COX-1 and COX-2, demonstrating its selectivity.

| Enzyme | IC₅₀ | Reference(s) |

| COX-1 (Human) | 2.8 μM (2800 nM) | [18] |

| COX-2 (Human) | 0.091 μM (91 nM) | [18] |

| COX-2 (Cancer-Associated Fibroblasts) | 16.00 μM | [19] |

Mandatory Visualization: COX Inhibition Pathway

Caption: Selective Inhibition of COX-2 in the Prostaglandin Synthesis Pathway.

Experimental Protocols

This protocol measures the production of Prostaglandin E₂ (PGE₂) in cell lines selectively expressing either COX-1 or COX-2.

-

Cell Culture: Culture two separate cell lines: one that constitutively expresses COX-1 (e.g., human lymphoma cells) and another that can be induced to express COX-2 (e.g., human dermal fibroblasts stimulated with a pro-inflammatory agent like lipopolysaccharide - LPS).

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., Celecoxib) for a defined period (e.g., 30 minutes).

-

Substrate Addition: Add arachidonic acid (the substrate for COX enzymes) to the cell cultures to initiate prostaglandin synthesis. Incubate for a further period (e.g., 15-30 minutes).

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted PGE₂.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: For each cell line (COX-1 and COX-2), plot the measured PGE₂ concentration against the inhibitor concentration. Fit the data to a dose-response curve to determine the respective IC₅₀ values and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Conclusion

The this compound scaffold is a testament to the power of molecular design in modern chemistry. By serving as a foundational building block, it enables the creation of highly specific agents targeting disparate biological systems. The conversion of its carboxylic acid group into a carboxamide leads to potent fungicides that cripple the fungal respiratory chain by inhibiting succinate dehydrogenase. In contrast, its incorporation into a more complex benzenesulfonamide structure yields a selective anti-inflammatory drug that targets the COX-2 enzyme in mammals. This duality underscores the scaffold's importance and highlights the critical role of targeted chemical modification in defining the ultimate mechanism of action for a new generation of agrochemicals and pharmaceuticals.

References

- 1. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. resistance.nzpps.org [resistance.nzpps.org]

- 4. js.ugd.edu.mk [js.ugd.edu.mk]

- 5. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tycmhoffman.com [tycmhoffman.com]

- 12. sunlongbiotech.com [sunlongbiotech.com]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. ClinPGx [clinpgx.org]

- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 17. Celecoxib - Wikipedia [en.wikipedia.org]

- 18. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a critical building block in the synthesis of modern agrochemicals, particularly a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). The trifluoromethyl group plays a key role in enhancing the biological activity and metabolic stability of the final products.[1] These fungicides are highly effective against a broad spectrum of plant pathogenic fungi by targeting the mitochondrial respiratory chain.[2][3] This document provides detailed application notes and experimental protocols for the use of this versatile intermediate in the synthesis and evaluation of novel agrochemicals.

Agrochemical Applications

The primary application of this compound is in the development of fungicides that inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain of fungi.[2][4] By blocking this enzyme, these fungicides effectively halt cellular respiration and energy production in the target pathogens, leading to their death.

Several commercial fungicides are based on the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold, including:

-

Fluxapyroxad

-

Bixafen

-

Isopyrazam

-

Sedaxane

-

Benzovindiflupyr

These compounds demonstrate the success of the pyrazole carboxamide class of fungicides in crop protection. Research continues to explore novel derivatives, including those from the trifluoromethyl analog, to overcome resistance and broaden the spectrum of activity.[5]

Data Presentation

Table 1: Antifungal Activity of Novel Pyrazole Carboxamide Derivatives

The following table summarizes the in vitro antifungal activity (EC50 values in µg/mL) of representative pyrazole carboxamide fungicides against various plant pathogens. Lower EC50 values indicate higher potency.

| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |

| SCU3038 | Rhizoctonia solani | 0.016 | Fluxapyroxad | 0.033 |

| Compound 8e | Rhizoctonia solani | 0.012 | Boscalid | 0.464 |

| Compound 8e | Sclerotinia sclerotiorum | 0.123 | Fluxapyroxad | 0.104 |

| Compound 7d | Rhizoctonia solani | 0.046 | Boscalid | 0.741 |

| Compound 12b | Rhizoctonia solani | 0.046 | Fluxapyroxad | 0.103 |

| Compound 6i | Valsa mali | 1.77 | Boscalid | 9.19 |

| Compound 19i | Valsa mali | 1.97 | Boscalid | 9.19 |

| Compound 23i | Rhizoctonia solani | 3.79 | - | - |

Note: The compounds listed are novel derivatives from research studies and serve to illustrate the potential of this chemical class.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride, a key step for subsequent amide coupling reactions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

-

The crude product can be used directly in the next step without further purification.

Protocol 2: Synthesis of a Novel Pyrazole Carboxamide Fungicide

This protocol outlines the amide coupling of the acyl chloride with a substituted aniline to form the final active ingredient.

Materials:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

-

Substituted aniline (e.g., 2-amino-4'-chloro-biphenyl) (1.0 eq)

-

Triethylamine (TEA) or pyridine (1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM to the cooled aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole carboxamide.

Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol describes the evaluation of the antifungal activity of synthesized compounds.

Materials:

-

Synthesized pyrazole carboxamide compounds

-

Target fungal strains (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

Incorporate appropriate concentrations of the test compounds into molten PDA medium.

-

Pour the amended PDA into sterile petri dishes.

-

Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

-

Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.

-

Measure the diameter of the fungal colony in both the treated and control plates.

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

-

Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.[6]

Diagrams

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Caption: General workflow for the synthesis and evaluation of novel fungicides.

References

Application Notes and Protocols for Amide Coupling with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development. The synthesis of amides from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is of particular interest due to the prevalence of the pyrazole motif in pharmacologically active compounds. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid, making the selection of an appropriate coupling method crucial for achieving high yields and purity. These application notes provide an overview of common protocols, quantitative data for comparison, and detailed experimental procedures for the successful synthesis of amides derived from this important building block.

Data Presentation: Comparison of Amide Coupling Protocols

The choice of coupling reagent, base, and solvent system significantly impacts the efficiency of amide bond formation. Below is a summary of common protocols that can be applied to the coupling of this compound with various amines.

| Protocol | Coupling Reagent(s) | Base | Solvent(s) | Temperature (°C) | Typical Yield (%) | Notes |

| Acyl Chloride Method | Thionyl Chloride (SOCl₂) | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) or Toluene | 0 to RT | 85-95 | A robust, two-step method. The intermediate acyl chloride is highly reactive. Requires careful handling of the corrosive thionyl chloride.[1] |

| HATU Coupling | HATU | DIPEA or TEA | DMF or DCM | 0 to RT | 80-95 | A rapid and efficient one-pot method. HATU is a highly effective uronium-based coupling reagent that minimizes side reactions. The reaction by-products are generally water-soluble, simplifying purification. |

| EDC/HOBt Coupling | EDC, HOBt | DIPEA or NMM | DMF or DCM | 0 to RT | 75-90 | A widely used and cost-effective carbodiimide-based method. HOBt is added to suppress racemization and improve efficiency. The EDC urea by-product is water-soluble, facilitating its removal during workup.[2] |

| Carbodiimide (DCC/DIC) | DCC or DIC | DMAP (catalytic) | DCM | 0 to RT | 70-85 | A classic method for amide bond formation. The dicyclohexylurea (DCU) by-product from DCC is poorly soluble in most organic solvents and can be removed by filtration. Diisopropylurea from DIC is more soluble. |

Yields are typical and can vary depending on the specific amine substrate and reaction scale.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for amide coupling.

Chemical Reaction Scheme

Caption: Amide coupling reaction scheme.

Experimental Protocols

Protocol 1: Acyl Chloride Method

This protocol is a two-step procedure that first involves the formation of a highly reactive acyl chloride intermediate, which is then reacted with the desired amine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Desired amine (e.g., a substituted aminopyridine)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) for the second step

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acyl Chloride Formation:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous toluene or DCM (approx. 5-10 mL per gram of carboxylic acid).

-

Carefully add thionyl chloride (1.5 - 2.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

-

-

Amide Formation:

-

In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

-

Protocol 2: Direct Coupling with HATU

This protocol describes a one-pot synthesis using the highly efficient coupling reagent HATU.

Materials:

-

This compound

-

Desired primary or secondary amine

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M HCl solution

-

Brine

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).

-

Dissolve the starting materials in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).

-

Add HATU (1.1-1.2 eq) to the solution.

-

-

Reaction Execution:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add DIPEA or TEA (2.0-3.0 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the crude residue by flash column chromatography on silica gel or recrystallization to yield the pure amide product.

-

Concluding Remarks

The protocols outlined provide robust and versatile methods for the synthesis of amides from this compound. The choice between the acyl chloride method and direct coupling with reagents like HATU or EDC/HOBt will depend on factors such as the scale of the reaction, the nature of the amine substrate, and the desired purity of the final product. For sensitive or electron-deficient amines, modern coupling reagents like HATU are often preferred due to their mild reaction conditions and high efficiency. Proper optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid as a Foundational Moiety for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a critical building block in the development of a significant class of modern fungicides. Its derivatives, particularly the pyrazole-4-carboxamides, are potent inhibitors of the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain in fungi. This inhibition disrupts cellular respiration, leading to fungal cell death. Fungicides belonging to this class are categorized by the Fungicide Resistance Action Committee (FRAC) as Group 7 fungicides. This document provides an overview of the application of this essential chemical scaffold, including its mechanism of action, and detailed protocols for the synthesis and evaluation of novel fungicide candidates.

Mechanism of Action: Succinate Dehydrogenase Inhibition